5-Butoxy-4-ethoxypyrimidin-2-amine
Description
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-butoxy-4-ethoxypyrimidin-2-amine |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-6-15-8-7-12-10(11)13-9(8)14-4-2/h7H,3-6H2,1-2H3,(H2,11,12,13) |
InChI Key |
ORONXSSMYKMNFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=C(N=C1OCC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-butoxy-4-ethoxypyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Addition Reaction:
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by cyanamide for a condensation reaction.
Cyclization Reaction:
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction, followed by the addition of the mixture to 2-chloro-4-amino-6-methoxypyrimidine for methoxylation
Chemical Reactions Analysis
5-Butoxy-4-ethoxypyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction may produce amine derivatives.
Scientific Research Applications
5-Butoxy-4-ethoxypyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-butoxy-4-ethoxypyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrimidine derivatives vary significantly in biological activity and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:
Key Observations :
- Alkoxy vs. Methoxy Groups : The ethoxy and butoxy substituents in the target compound increase lipophilicity (higher logP) compared to methoxy-containing analogues (e.g., 2-Methoxy-4-methylpyrimidin-5-amine) . This enhances membrane permeability but may reduce aqueous solubility.
- Azide Functionality : 5-(Azidomethyl)-2-methylpyrimidin-4-amine incorporates an azide group, which is reactive in click chemistry but may pose stability challenges compared to alkoxy groups .
Physicochemical and Pharmacokinetic Properties
| Property | 5-Butoxy-4-ethoxypyrimidin-2-amine | 2-Methoxy-4-methylpyrimidin-5-amine | 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine |
|---|---|---|---|
| logP | ~2.5 (estimated) | ~1.2 | ~2.8 |
| Solubility (mg/mL) | Low (hydrophobic alkoxy chains) | Moderate (smaller substituents) | Low (bulky bipyrimidine) |
| Hydrogen Bonding | 2 H-bond donors (amine) | 2 H-bond donors (amine) | 2 H-bond donors (amine) |
Analysis :
- Methoxy-containing analogues (e.g., 2-Methoxy-4-methylpyrimidin-5-amine) exhibit better solubility due to reduced steric hindrance and polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
